molecular formula C16H14N2O4 B1674368 1-(4-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol CAS No. 147591-46-6

1-(4-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol

Cat. No. B1674368
M. Wt: 298.29 g/mol
InChI Key: VVZNWYXIOADGSW-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include other names the compound is known by .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, and the yield of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and spectral properties (IR, UV-Vis, NMR, etc.) .

Scientific Research Applications

Synthesis and Characterization

In a study on the facile preparation, characterization, and theoretical investigation of unsymmetrical mono-carbonyl curcuminoids, researchers explored the synthesis of diversely functionalized compounds including those related to "1-(4-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol". They utilized spectroscopic techniques for characterization and employed quantum chemical insights to determine geometric parameters, nonlinear optical (NLO), natural bond orbitals (NBOs), and frontier molecular orbitals (FMOs) properties. The study provides a comprehensive analysis of the structural parameters and the molecular stability through NBO analysis, highlighting the charge transfer phenomenon and chemical reactivity of the compounds (Khalid et al., 2020).

Antioxidant and Cytotoxicity Properties

Another research focused on the antioxidant and cytotoxicity properties of 6-methoxytetrahydro-β-carboline derivatives prepared via the Maillard reaction. This study is relevant due to the structural similarity and demonstrates how such compounds exhibit moderate antioxidant properties and their potential in therapeutic applications. The findings suggest that these derivatives, particularly VAN, showed significant antioxidant activity with minimal cytotoxic activities, indicating their safer profile compared to conventional drugs (Goh et al., 2015).

Corrosion Inhibition

Research on the green synthesis of derivatives for corrosion mitigation in the petroleum industry highlights the application of related compounds in protecting N80 steel against corrosion. The study on "4,4’-((4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)" demonstrates its effectiveness in corrosion inhibition, with a protection efficiency of 98.4%. This underscores the potential of such compounds in industrial applications, especially in enhancing the durability and longevity of metal structures (Singh et al., 2020).

Liquid Crystalline Properties

A study on the synthesis and characterization of liquid crystalline compounds involving Schiff base-ester central linkage highlights the mesomorphic behavior of these compounds. This research provides insights into the liquid crystalline properties and the impact of structural modifications on the mesophases exhibited by the compounds, relevant to the development of materials for display technologies (Thaker et al., 2012).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) are often used as a source of this information .

Future Directions

This involves discussing potential applications and areas of future research for the compound .

properties

IUPAC Name

1-(4-methoxyphenyl)-2-methyl-3-nitroindol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-10-16(18(20)21)14-8-5-12(19)9-15(14)17(10)11-3-6-13(22-2)7-4-11/h3-9,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZNWYXIOADGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355103
Record name ID-8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol

CAS RN

147591-46-6
Record name ID-8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ID-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

23.6 g of ID-1 were refluxed together with 20.2 g of sulphobenzoic anhydride and 9 ml of pyridine in 200 ml of toluene. The oil formed was taken up in 300 ml of NaOH 1N and again heated to reflux with 200 ml of toluene. After elimination of the solvents by evaporation the precipitate formed was taken up in 500 ml of methanol. The precipitate, a lightly yellow powder, dissolved but recrystallized immediately. The yield was 54%.
Name
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol
Reactant of Route 2
1-(4-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol
Reactant of Route 3
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1-(4-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol
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1-(4-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol
Reactant of Route 5
1-(4-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol
Reactant of Route 6
1-(4-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol

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